

The Role of Boc-D-Leu-OMe in Modern Research: A Technical Guide

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Compound of Interest

Compound Name: *Boc-D-Leu-OMe*

Cat. No.: *B174841*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-D-leucine methyl ester (**Boc-D-Leu-OMe**) is a protected amino acid derivative that serves as a crucial building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery. Its unique structural features—the Boc protecting group on the amine and the methyl ester on the carboxyl group—allow for the controlled and sequential formation of peptide bonds, making it an invaluable tool for constructing complex peptide-based molecules.^[1] The presence of the D-enantiomer of leucine is of particular significance in medicinal chemistry, as it can confer resistance to enzymatic degradation, thereby enhancing the metabolic stability and bioavailability of synthetic peptides.^[1] This guide provides an in-depth overview of the applications of **Boc-D-Leu-OMe** in research, complete with experimental protocols, quantitative data, and graphical representations of key workflows and concepts.

Core Applications in Research

The primary application of **Boc-D-Leu-OMe** lies in its use as a precursor for the synthesis of peptides and peptidomimetics with therapeutic potential. The incorporation of D-amino acids, such as D-leucine, into peptide sequences is a well-established strategy to overcome the limitations of native peptides, such as poor stability and short half-life.

Peptide Synthesis

Boc-D-Leu-OMe is extensively used in both solution-phase and solid-phase peptide synthesis (SPPS). In these processes, the Boc group serves as a temporary protecting group for the α -amino group, preventing unwanted side reactions during the coupling of amino acids.[2] The methyl ester protects the C-terminus, and while it can be used in solution-phase synthesis, for SPPS, the corresponding Boc-D-Leu-OH is more commonly attached to the resin first. However, **Boc-D-Leu-OMe** can be used to synthesize di- or tri-peptides in solution, which are then used in larger fragment condensation on a solid support.

Drug Discovery and Development

The incorporation of D-leucine, facilitated by the use of **Boc-D-Leu-OMe**, is a key strategy in the design of peptide-based drugs. Peptides containing D-amino acids often exhibit enhanced resistance to proteases, the enzymes responsible for breaking down peptides in the body.[3] This increased stability can lead to improved pharmacokinetic profiles and therapeutic efficacy. A notable area of application is in the development of enzyme inhibitors, particularly for viral proteases, where the D-amino acid can occupy hydrophobic pockets in the enzyme's active site.[3]

Quantitative Data Summary

The following table summarizes representative quantitative data from synthetic procedures involving Boc-protected amino acids and the biological activity of resulting peptides. It is important to note that specific yields and bioactivity can vary significantly based on the reaction conditions and the specific peptide sequence.

Step/Compound	Description	Yield (%)	Purity (%)	Biological Activity (IC ₅₀)	Reference
Boc-NH-Leu-OH Synthesis	Boc protection of L-leucine.	97.03	-	-	[4]
NH ₂ -Leu-OMe·HCl Synthesis	Esterification of L-leucine.	95.78	-	-	[4]
BOC-NH-Leu-Leu-OMe Synthesis	Dipeptide coupling reaction.	61.6	-	-	[4]
BOC-PhePro-OMe	Antimicrobial activity against <i>Aspergillus fumigatus</i> .	-	-	Zone of inhibition: 11mm at 1000 ppm	[5]
BOC-PhePro-OMe	Antibacterial activity against <i>Salmonella typhimurium</i> .	-	-	Zone of inhibition: 10mm at 1000 ppm	[5]

Experimental Protocols

Detailed methodologies for key experiments involving the use of Boc-protected amino acids in peptide synthesis are provided below. These protocols are general and may require optimization for specific applications.

Protocol 1: General Solution-Phase Dipeptide Synthesis using a Boc-Amino Acid

This protocol describes a general method for coupling a Boc-protected amino acid with an amino acid methyl ester in solution.

Materials:

- Boc-D-Leu-OH (can be synthesized from **Boc-D-Leu-OMe** via saponification)
- Desired amino acid methyl ester hydrochloride (e.g., Gly-OMe·HCl)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA) or N-ethylmorpholine
- Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
- Ethyl acetate (EtOAc)
- 1N HCl solution
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- Dissolve Boc-D-Leu-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.[3]
- Cool the solution to 0°C in an ice bath.[3]
- Add DCC (1.1 eq) and stir for 30 minutes at 0°C.[3]
- In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq) in DMF and add DIPEA (2.2 eq) to neutralize the salt.[3]
- Add the neutralized amino acid ester solution to the activated Boc-D-Leu-OH solution.[3]
- Allow the reaction mixture to warm to room temperature and stir overnight.[3]

- Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.[3]
- Dilute the filtrate with EtOAc and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.[3]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
- Purify the crude product by flash column chromatography on silica gel.[3]

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to liberate the N-terminus of the peptide for further elongation.

Materials:

- Boc-protected peptide
- Trifluoroacetic acid (TFA)
- Anhydrous Dichloromethane (DCM)
- Cold, anhydrous diethyl ether

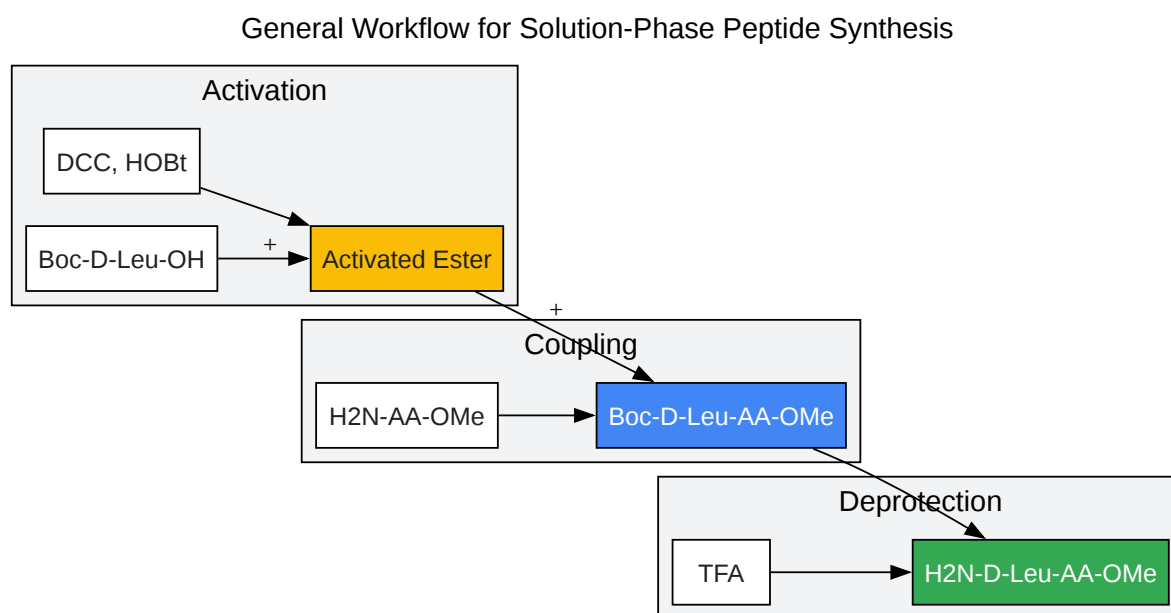
Procedure:

- Dissolve the purified Boc-protected peptide in a solution of 20-50% TFA in DCM (v/v).[6]
- Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
- Upon completion, concentrate the solution under reduced pressure to remove the TFA and DCM.[6]
- Add cold, anhydrous diethyl ether to the crude residue to induce precipitation of the TFA salt of the deprotected peptide.[6]
- Stir or sonicate the mixture to obtain a fine solid.[6]

- Isolate the product by filtration or centrifugation and wash with cold diethyl ether.[6]
- Dry the final product under vacuum.[6]

Visualizing Workflows and Concepts

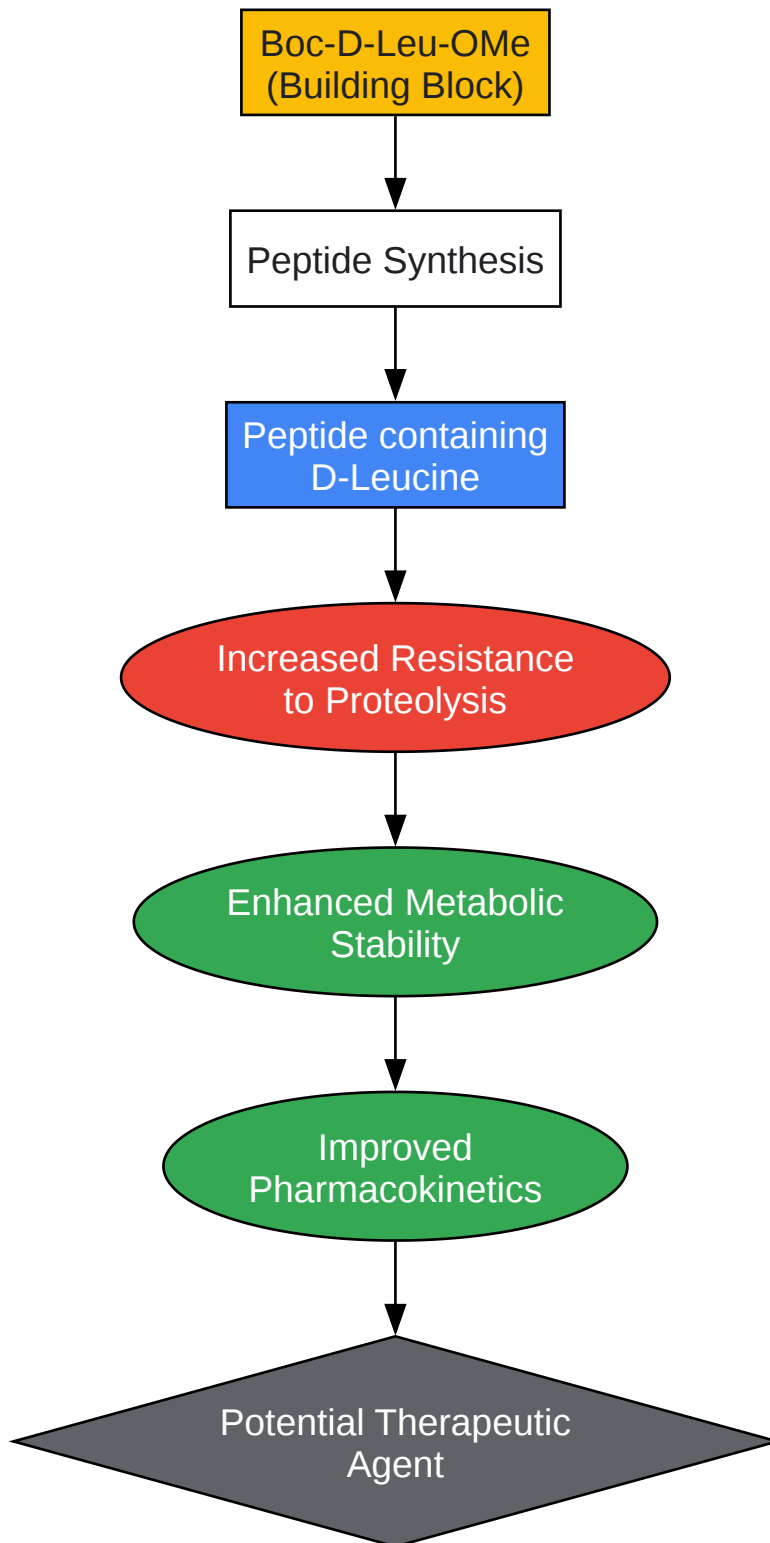
Graphical representations are essential for understanding the complex processes and relationships in peptide synthesis and drug development.

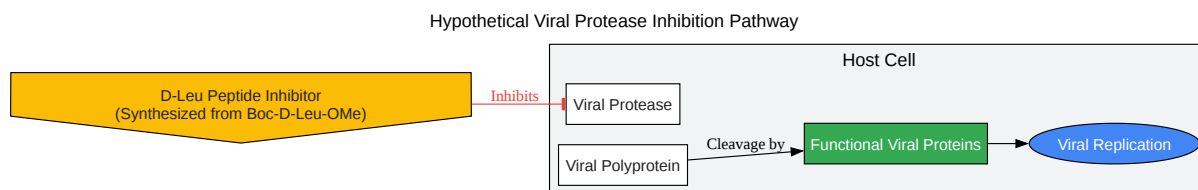


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Caption: Workflow for solution-phase dipeptide synthesis using Boc-D-Leu-OH.

Role of D-Amino Acids in Drug Development





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